molecular formula C11H10N2O2S2 B15044253 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B15044253
M. Wt: 266.3 g/mol
InChI Key: UUECFGZQUQVEAR-UHFFFAOYSA-N
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Description

4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be achieved through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction yields are nearly quantitative, making this method efficient and environmentally friendly .

Chemical Reactions Analysis

4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, primary amines, and carbon disulfide . The major products formed from these reactions are derivatives of thiazolidinones, which exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. Thiazolidinones are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Biological Activity

4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound belonging to the class of thiazolidinones, which are known for their diverse biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C10H10N2O2S2C_{10}H_{10}N_2O_2S_2 and a molecular weight of approximately 286.32 g/mol. Its structure includes a thiazolidinone ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.008 mg/mL0.016 mg/mL
Staphylococcus aureus0.02 mg/mL0.04 mg/mL
Escherichia coli0.015 mg/mL0.03 mg/mL
Pseudomonas aeruginosa0.015 mg/mL0.03 mg/mL

These results indicate that the compound exhibits potent antibacterial activity, outperforming standard antibiotics such as streptomycin and ampicillin by significant margins .

The biological activity of thiazolidinone derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial metabolism. For instance, docking studies have suggested that these compounds may inhibit the enzyme lanosterol 14α-demethylase in Candida albicans, thereby disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .

Case Studies

  • Antibacterial Efficacy : A study reported that the synthesized thiazolidinone derivatives showed excellent activity against Gram-positive and Gram-negative bacteria, with specific attention to their MIC and MBC values relative to established antibiotics .
  • Antifungal Activity : Another research effort highlighted the compound's antifungal properties against strains such as Aspergillus niger and Candida albicans, where it demonstrated comparable efficacy to conventional antifungal agents .

Properties

Molecular Formula

C11H10N2O2S2

Molecular Weight

266.3 g/mol

IUPAC Name

4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C11H10N2O2S2/c1-7-2-4-8(5-3-7)10(15)12-13-9(14)6-17-11(13)16/h2-5H,6H2,1H3,(H,12,15)

InChI Key

UUECFGZQUQVEAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)CSC2=S

Origin of Product

United States

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